(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromobenzyl group, a cyclohexanecarboxamido moiety, and an acrylate ester, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol.
Cyclohexanecarboxamido Formation: The 4-bromobenzyl alcohol is then reacted with cyclohexanecarboxylic acid to form the corresponding amide.
Acrylate Ester Formation: The final step involves the esterification of the amide with methyl acrylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain receptors or enzymes, while the acrylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 3-(3-(N-benzyl)cyclohexanecarboxamido)phenyl)acrylate: Lacks the bromine atom, which may affect its reactivity and binding properties.
(E)-ethyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its solubility and metabolic stability.
Uniqueness
The presence of the bromine atom in (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate imparts unique reactivity and binding characteristics, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H26BrNO3 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
methyl (E)-3-[3-[(4-bromophenyl)methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H26BrNO3/c1-29-23(27)15-12-18-6-5-9-22(16-18)26(17-19-10-13-21(25)14-11-19)24(28)20-7-3-2-4-8-20/h5-6,9-16,20H,2-4,7-8,17H2,1H3/b15-12+ |
InChI Key |
CONQVBGTNLJASN-NTCAYCPXSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3CCCCC3 |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.